2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Overview
Description
Scientific Research Applications
2-Pyrrolidin-2-yl-benzothiazole hemioxalate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new biochemical assays and analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as a starting material for further synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-2-yl-benzothiazole hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine: A compound with a similar pyrrolidine ring structure, used in medicinal chemistry.
Pyrrolidine-2-one: Another derivative of pyrrolidine, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features, used in drug discovery.
Uniqueness
2-Pyrrolidin-2-yl-benzothiazole hemioxalate is unique due to its specific benzothiazole and pyrrolidine ring structures, which confer distinct chemical and biological properties. Its hemioxalate form further enhances its stability and solubility, making it a valuable compound for research applications.
Properties
IUPAC Name |
oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPWRRKRDJCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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